molecular formula C14H10FN3O4 B3727177 3-fluoro-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B3727177
M. Wt: 303.24 g/mol
InChI Key: URWLKJNNYMKCLU-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom, a hydroxy group, and a nitro group attached to a benzohydrazide framework

Properties

IUPAC Name

3-fluoro-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4/c15-11-5-1-3-9(7-11)14(20)17-16-8-10-4-2-6-12(13(10)19)18(21)22/h1-8,19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWLKJNNYMKCLU-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-hydroxy-3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling to room temperature to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-N’-[(E)-(2-oxo-3-nitrophenyl)methylidene]benzohydrazide.

    Reduction: Formation of 3-fluoro-N’-[(E)-(2-hydroxy-3-aminophenyl)methylidene]benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide: Similar structure but lacks the nitro group.

    3-fluoro-N’-[(E)-(2-hydroxy-4-nitrophenyl)methylidene]benzohydrazide: Similar structure with the nitro group in a different position.

    3-fluoro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

The presence of both the fluorine atom and the nitro group in 3-fluoro-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can contribute to its reactivity and potential biological activity. These features make this compound distinct from its analogs and valuable for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.